Defined (R)-Stereochemistry as a Prerequisite for Enantioselective Synthesis
This compound is defined by its (R)-stereochemistry at the 3-position. In the synthesis of enantiomerically pure compounds, the use of a chiral building block with a defined stereocenter is critical. The target compound, (3R)-3-(cyclohexylmethyl)-4-methoxy-4-oxobutanoic acid, is marketed and sold based on its specific (R)-configuration, with typical commercial specifications including an enantiomeric excess (e.e.) of 98% . In contrast, its (S)-enantiomer, (S)-2-(Cyclohexylmethyl)succinic acid-1-methyl ester (CAS 220497-69-8), would lead to the opposite stereochemical outcome in a synthetic sequence . The difference is absolute; one enantiomer cannot be substituted for the other when the goal is the production of a specific enantiomerically pure target molecule.
| Evidence Dimension | Stereochemical Configuration |
|---|---|
| Target Compound Data | (R)-configuration, 98% e.e. (commercial specification) |
| Comparator Or Baseline | (S)-enantiomer (CAS 220497-69-8) |
| Quantified Difference | Absolute difference in three-dimensional arrangement; 98% e.e. vs. opposite enantiomer. |
| Conditions | Commercial product specification. |
Why This Matters
This matters for scientific selection because the choice of enantiomer directly determines the stereochemical outcome of a synthesis, making the specific (R)-compound essential for accessing a defined chiral space.
